Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1) is a complex organic compound that combines the properties of oxalic acid and an imidazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole typically involves multiple steps. One common method includes the nucleophilic substitution of tertiary alcohols with azide anion in the presence of boron trifluoride-diethyl etherate . This reaction forms the imidazole ring and incorporates the dichlorophenyl and hexyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxalic acid derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the dichlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalic acid derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol
- 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole
Uniqueness
Oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole is unique due to its combination of oxalic acid and imidazole properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its specific structure also provides distinct advantages in terms of binding affinity and specificity compared to similar compounds.
Properties
CAS No. |
61055-53-6 |
---|---|
Molecular Formula |
C17H20Cl2N2O4 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)hexyl]imidazole;oxalic acid |
InChI |
InChI=1S/C15H18Cl2N2.C2H2O4/c1-2-3-4-12(10-19-8-7-18-11-19)14-6-5-13(16)9-15(14)17;3-1(4)2(5)6/h5-9,11-12H,2-4,10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
WETJTIIFTUVLDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.